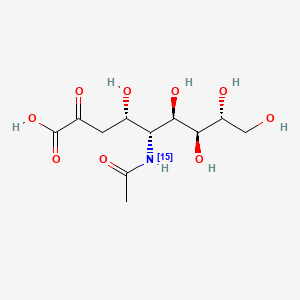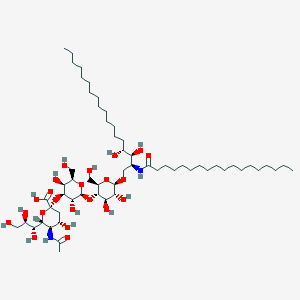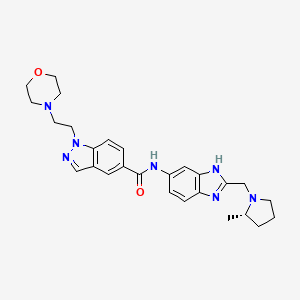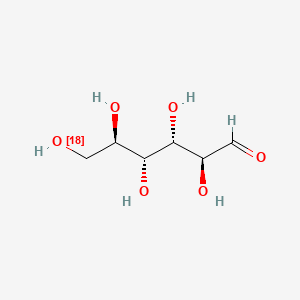
Bis(2-ethylhexyl)adipate-D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl)adipate-D8 is a deuterium-labeled version of bis(2-ethylhexyl)adipate, a widely used plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry. The compound has the molecular formula C22H34D8O4 and a molecular weight of 378.62 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl)adipate-D8 is synthesized through the esterification of adipic acid with deuterium-labeled 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or boric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl)adipate-D8 undergoes several types of chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Adipic acid and deuterium-labeled 2-ethylhexanol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Ester derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl)adipate-D8 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantification and identification of compounds in complex mixtures.
Environmental Studies: Employed in tracing the fate and transport of plasticizers in environmental samples.
Biomedical Research: Utilized in studies investigating the metabolism and toxicology of plasticizers in biological systems.
Industrial Applications: Used in the development and testing of new plasticizers and polymers.
Wirkmechanismus
The mechanism of action of bis(2-ethylhexyl)adipate-D8 is primarily related to its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. The deuterium labeling does not significantly alter its plasticizing properties but makes it detectable in analytical studies. The molecular targets include polymer chains, and the pathways involve physical interactions that modify the mechanical properties of the polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl)adipate: The non-deuterated version, widely used as a plasticizer.
Di(2-ethylhexyl)phthalate: Another common plasticizer with similar applications but different chemical structure.
Diisononyl adipate: A similar plasticizer with different alkyl groups.
Uniqueness
Bis(2-ethylhexyl)adipate-D8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. This labeling allows for precise quantification and identification in mass spectrometry, providing an advantage over non-labeled analogs .
Eigenschaften
Molekularformel |
C22H42O4 |
|---|---|
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2 |
InChI-Schlüssel |
SAOKZLXYCUGLFA-QSIDXAOLSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)


![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)

![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)



![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
